Cas no 2034399-01-2 (2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide)

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound with distinct structural features. This compound exhibits unique physical and chemical properties that make it suitable for various applications in organic synthesis and pharmaceutical research. Its specific structure allows for selective interactions with biological targets, offering potential for drug discovery and development.
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide structure
2034399-01-2 structure
Product name:2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
CAS No:2034399-01-2
MF:C20H20N4O4
MW:380.397204399109
CID:5350343

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide
    • 2-(1,3-benzodioxol-5-yl)-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]acetamide
    • 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
    • Inchi: 1S/C20H20N4O4/c21-11-16-20(23-8-7-22-16)28-15-4-2-14(3-5-15)24-19(25)10-13-1-6-17-18(9-13)27-12-26-17/h1,6-9,14-15H,2-5,10,12H2,(H,24,25)
    • InChI Key: AYFJFCVBBCYUHF-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=CN=1)C1CCC(CC1)NC(CC1=CC=C2C(=C1)OCO2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 586
  • XLogP3: 2.2
  • Topological Polar Surface Area: 106

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6484-2033-2mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
2mg
$59.0 2023-09-08
Life Chemicals
F6484-2033-75mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
75mg
$208.0 2023-09-08
Life Chemicals
F6484-2033-3mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
3mg
$63.0 2023-09-08
Life Chemicals
F6484-2033-4mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
4mg
$66.0 2023-09-08
Life Chemicals
F6484-2033-5mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
5mg
$69.0 2023-09-08
Life Chemicals
F6484-2033-25mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
25mg
$109.0 2023-09-08
Life Chemicals
F6484-2033-30mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
30mg
$119.0 2023-09-08
Life Chemicals
F6484-2033-100mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
100mg
$248.0 2023-09-08
Life Chemicals
F6484-2033-2μmol
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6484-2033-20mg
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
2034399-01-2
20mg
$99.0 2023-09-08

Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Introduction to 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS No. 2034399-01-2)

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide, identified by its CAS number 2034399-01-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is characterized by a benzodioxole moiety, which is a well-known pharmacophore found in various bioactive molecules. The benzodioxole ring system is known for its ability to interact with biological targets, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. The presence of this moiety in the compound suggests potential therapeutic applications in these areas.

In addition to the benzodioxole ring, the compound features a cyclohexyl group that is further functionalized with a cyanopyrazine moiety. This structural feature introduces additional layers of biological activity, as both cyanopyrazine and cyclohexyl derivatives have been reported to exhibit significant pharmacological effects. The cyanopyrazine segment, in particular, has shown promise in inhibiting certain enzymes and receptors involved in pain signaling and neuroinflammation.

The N-terminal acetamide group in 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide contributes to the compound's solubility and bioavailability, which are critical factors in drug design. The overall architecture of the molecule suggests that it may interact with multiple targets simultaneously, a property that is highly desirable in the development of multifunctional therapeutics.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles such as benzodioxole and cyanopyrazine are known for their ability to modulate various biological pathways. For instance, studies have demonstrated that benzodioxole derivatives can influence neurotransmitter systems, while cyanopyrazines have been shown to interact with inflammatory pathways. The combination of these two heterocyclic systems in 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide may lead to novel mechanisms of action that could be exploited for therapeutic purposes.

The cyclohexyl group in the molecule also plays a crucial role in determining its pharmacokinetic properties. Cyclohexyl derivatives are often associated with good oral bioavailability and metabolic stability, which are essential for clinical efficacy. The stereochemistry specified by (1r,4r) indicates that the compound has been carefully designed to optimize its interactions with biological targets while minimizing potential side effects.

In vitro studies have begun to explore the potential biological activities of CAS No. 2034399 strong> strong> p> 01 strong> p> 02 strong> p>. Preliminary findings suggest that this compound may exhibit anti-inflammatory and analgesic properties. These activities are particularly relevant given the increasing recognition of neuroinflammation as a key factor in various neurological disorders. The ability of this molecule to modulate inflammatory pathways could make it a valuable candidate for treating conditions such as chronic pain syndromes and neurodegenerative diseases.

The role of 3-cyanopyrazin strong> strong> p> 2 strong> p> yl)oxy] group cannot be overstated. Cyanopyrazines have been extensively studied for their potential as scaffolds for drug discovery due to their ability to engage with multiple biological targets. In particular, they have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. The presence of this moiety in CAS No. strong> strong> p> 2034399 strong> p> 01 strong> p> 02 strong> p> suggests that it may offer dual inhibition capabilities, further enhancing its therapeutic potential.

The synthesis and characterization of CAS No. strong> strong> p> 2034399 strong> p> 01 strong> p> 02> are ongoing areas of research. Advanced synthetic methodologies are being employed to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for preclinical and clinical studies. Collaborative efforts between synthetic chemists and biologists are crucial in unraveling the full therapeutic potential of this molecule.

The future directions for research on CAS No. strong > include exploring its mechanism of action at a molecular level. Understanding how this compound interacts with its target proteins and enzymes will provide insights into its therapeutic efficacy and safety profile. Additionally, computational modeling techniques such as molecular docking can be used to predict binding affinities and optimize lead structures for better performance.

In conclusion, CAS No. em >2034399 em > em > em > em > em >> represents a promising candidate for further development as a therapeutic agent. Its unique structural features combined with preliminary evidence of biological activity make it an exciting subject for future research endeavors. As our understanding of disease mechanisms continues to evolve, compounds like CAS No. em >2034399 em >> hold great promise for addressing unmet medical needs across various therapeutic areas。 em >

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司